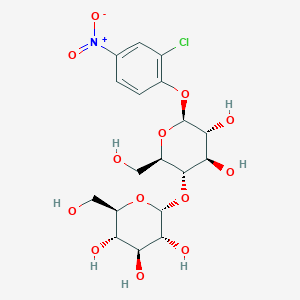

2-Chloro-4-nitrophenylmaltoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-YMJSIHPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162346 | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143206-27-3 | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside, a crucial chromogenic substrate for the determination of α-amylase activity. This document details both established enzymatic and plausible chemical synthesis routes, complete with experimental protocols and quantitative data. The information presented is intended to support research and development activities in enzyme kinetics, inhibitor screening, and diagnostic assay development.

Introduction

2-chloro-4-nitrophenyl-alpha-D-maltotrioside (CNP-G3) is a synthetic oligosaccharide derivative widely employed in biochemical assays.[1][2] Its primary application lies in the quantitative measurement of α-amylase activity in biological fluids.[3] Upon enzymatic cleavage of the α-glycosidic bond by α-amylase, the chromophore 2-chloro-4-nitrophenol is released, which can be quantified spectrophotometrically at 405 nm.[1] This direct, colorimetric detection method offers high sensitivity and is amenable to high-throughput screening.[4]

The synthesis of CNP-G3 can be approached through two primary methodologies: enzymatic synthesis and chemical synthesis. Enzymatic methods, often employing transglycosylation reactions, offer high specificity. Chemical synthesis, while potentially more labor-intensive, provides a robust and scalable alternative. This guide will explore both approaches in detail.

Synthesis Methodologies

Chemical Synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside

The chemical synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside can be achieved through a multi-step process involving the protection of hydroxyl groups, activation of the anomeric carbon, glycosidic bond formation, and subsequent deprotection. A plausible and widely applicable route is based on the Koenigs-Knorr glycosylation method.[5]

Experimental Protocol:

Step 1: Peracetylation of Maltotriose

-

To a solution of maltotriose (1 equivalent) in acetic anhydride (10 equivalents), add a catalytic amount of indium(III) trifluoromethanesulfonate (0.05 equivalents).[6]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain peracetylated maltotriose as a white solid.

Step 2: Formation of α-Maltotriosyl Bromide

-

Dissolve the peracetylated maltotriose (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add a solution of hydrogen bromide in acetic acid (33% w/v, 1.2 equivalents) dropwise at 0°C.[4][7]

-

Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-cold water and extract with dichloromethane.

-

Wash the organic layer with cold water and saturated sodium bicarbonate solution, then dry over anhydrous calcium chloride.

-

Evaporate the solvent under reduced pressure to yield the crude α-maltotriosyl bromide, which is used immediately in the next step.

Step 3: Koenigs-Knorr Glycosylation

-

Dissolve 2-chloro-4-nitrophenol (1.5 equivalents) and the crude α-maltotriosyl bromide (1 equivalent) in anhydrous dichloromethane.

-

Add freshly prepared silver carbonate (2 equivalents) as a promoter.[5]

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours.

-

Monitor the reaction by TLC for the formation of the desired glycoside.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography to obtain peracetylated 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.

Step 4: Zemplén Deacetylation

-

Dissolve the peracetylated glycoside (1 equivalent) in dry methanol.[8][9]

-

Add a catalytic amount of sodium methoxide solution in methanol (e.g., 0.1 M solution) until the pH reaches 9-10.[8]

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the solution with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.

Enzymatic Synthesis of a Related Maltotrioside Derivative

Experimental Protocol: Transglycosylation

-

Prepare a solution containing 2-chloro-4-nitrophenyl β-D-glucopyranoside (as the acceptor) and a suitable maltotriose donor (e.g., a protected maltotrioside) in a buffered aqueous solution containing an organic co-solvent like n-propanol to enhance solubility.

-

Add a transglycosylating enzyme, such as cyclodextrin glucanotransferase from Bacillus macerans.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with stirring for several hours.

-

Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC).

-

Terminate the reaction by adding acetic acid.

-

Purify the product from the reaction mixture using techniques such as activated carbon treatment followed by column chromatography (e.g., reversed-phase chromatography).

Data Presentation

The following tables summarize the key quantitative data for the proposed chemical synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.

Table 1: Reagent Quantities for Chemical Synthesis (Illustrative)

| Step | Reagent | Molar Equiv. |

| 1. Peracetylation | Maltotriose | 1 |

| Acetic Anhydride | 10 | |

| Indium(III) Triflate | 0.05 | |

| 2. Bromination | Peracetylated Maltotriose | 1 |

| HBr in Acetic Acid (33%) | 1.2 | |

| 3. Glycosylation | α-Maltotriosyl Bromide | 1 |

| 2-chloro-4-nitrophenol | 1.5 | |

| Silver Carbonate | 2 | |

| 4. Deacetylation | Peracetylated Glycoside | 1 |

| Sodium Methoxide | Catalytic |

Table 2: Reaction Conditions and Expected Yields for Chemical Synthesis (Illustrative)

| Step | Solvent | Temperature | Time (h) | Expected Yield (%) |

| 1. Peracetylation | Acetic Anhydride (neat) | Room Temp. | 1-2 | 90-95 |

| 2. Bromination | Acetic Acid | 0°C to RT | 2 | 85-90 |

| 3. Glycosylation | Dichloromethane | Room Temp. | 24-48 | 60-70 |

| 4. Deacetylation | Methanol | Room Temp. | 1-3 | >95 |

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the logical pathway of the α-amylase assay.

Caption: Chemical Synthesis Workflow for CNP-G3.

Caption: α-Amylase Activity Assay Workflow.

References

- 1. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-nitrophenyl β-D-glucopyranoside | 120221-14-9 | EC15456 [biosynth.com]

- 3. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chemistry-online.com [chemistry-online.com]

The Dual Facets of α-Amylase Activity: A Technical Guide to the Hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of the chromogenic substrate, 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. We delve into the core mechanisms, present detailed experimental protocols, and offer quantitative data to support researchers in the fields of enzymology, drug discovery, and diagnostics.

Core Mechanism: A Tale of Two Pathways

The interaction between α-amylase and CNP-G3 is not a simple hydrolytic event. It encompasses a dual mechanism involving both direct hydrolysis and transglycosylation, the balance of which is influenced by substrate concentration and the presence of certain ions. α-Amylase, a well-characterized enzyme, catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides.[1] In the case of CNP-G3, the enzyme cleaves the bond between the maltotrioside moiety and the 2-chloro-4-nitrophenyl group, releasing the chromophore 2-chloro-4-nitrophenol (CNP). The rate of CNP formation can be monitored spectrophotometrically at 405 nm, providing a direct measure of α-amylase activity.

The catalytic action of α-amylase proceeds via a double displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate.[2][3] This process is facilitated by two key carboxylic acid residues in the active site that act as a nucleophile and a general acid/base catalyst.

A fascinating aspect of this enzymatic reaction is the phenomenon of transglycosylation. At high substrate concentrations, and particularly in the presence of potassium thiocyanate (KSCN), α-amylase can catalyze the transfer of a glucosyl or maltosyl unit from one CNP-G3 molecule to another, resulting in the formation of larger oligosaccharides, such as 2-chloro-4-nitrophenyl-α-D-maltohexaoside (CNP-G6).[4] This transglycosylation activity competes with the hydrolytic pathway where water acts as the acceptor. The presence of KSCN has been shown to significantly increase the rate of CNP release, suggesting it enhances the interaction between the CNP moiety and a subsite near the catalytic center, thereby promoting both hydrolysis and transglycosylation.[4]

Quantitative Analysis of α-Amylase Activity

The hydrolysis of CNP-G3 by α-amylase can be quantified by monitoring the increase in absorbance at 405 nm due to the release of 2-chloro-4-nitrophenol. The following tables summarize key quantitative parameters and typical reagent compositions for this assay.

Table 1: Kinetic Parameters for Human Pancreatic α-Amylase with CNP-G3

| Parameter | Value | Conditions | Reference |

| kcat/Km (s⁻¹M⁻¹) | Varies with pH and [Cl⁻] | pH 7.0 | [2] |

| Chloride Dissociation Constant (Kd) | 0.5 mM | pH 7.0 | [2] |

| Linear Range | Up to 1450 U/L | 120s measurement | [5] |

| Detection Limit | 2.9 U/L | [5] |

Table 2: Typical Reagent Composition for α-Amylase Assay with CNP-G3

| Component | Concentration | Purpose | Reference(s) |

| 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | 1.8 - 2.27 mmol/L | Substrate | [6] |

| MES Buffer | 50 - 100 mmol/L | pH maintenance (typically pH 6.0-6.28) | [5][6] |

| Sodium Chloride (NaCl) | 300 - 350 mmol/L | Activator | [5][6] |

| Calcium Acetate/Chloride | 5 - 6 mmol/L | Cofactor for enzyme stability and activity | [5][6] |

| Potassium Thiocyanate (KSCN) | 750 - 900 mmol/L | Enhances CNP release and promotes transglycosylation | [4][6] |

| Sodium Azide | < 0.1% | Preservative |

Experimental Protocols

Materials

-

α-Amylase solution (e.g., purified human salivary or pancreatic α-amylase, or serum/plasma sample)

-

CNP-G3 substrate solution (see Table 2 for a typical composition)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

Thermostatically controlled incubator (37°C)

-

96-well microplates or cuvettes

-

Pipettes

Assay Procedure

This protocol is a generalized procedure and may require optimization based on the specific enzyme source and instrumentation.

-

Reagent Preparation: Prepare the CNP-G3 substrate solution as detailed in Table 2. Ensure all reagents are brought to the assay temperature (typically 37°C) before use.

-

Sample Preparation: If using biological samples like serum or plasma, they can often be used directly. Dilutions may be necessary if high α-amylase activity is expected.

-

Reaction Initiation:

-

Pipette a defined volume of the CNP-G3 substrate solution (e.g., 200 µL) into each well of a microplate or a cuvette.

-

Pre-incubate the substrate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the α-amylase solution (e.g., 5-20 µL) to the substrate.

-

-

Kinetic Measurement: Immediately after adding the enzyme, start monitoring the increase in absorbance at 405 nm over a defined period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 seconds).

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

The α-amylase activity (in U/L) can be calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol and the assay volumes.

-

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflow.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Structural and mechanistic studies of chloride induced activation of human pancreatic α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolabo.fr [biolabo.fr]

An In-depth Technical Guide to the Enzyme Kinetics and Substrate Specificity of 2-Chloro-4-nitrophenylmaltoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and substrate specificity of 2-Chloro-4-nitrophenylmaltoside, a chromogenic substrate utilized in the study of glycoside hydrolases, particularly α-amylases and α-glucosidases. This document synthesizes available data to offer a detailed resource for researchers in enzymology, diagnostics, and drug development.

Introduction

2-Chloro-4-nitrophenyl (CNP) glycosides are valuable tools in enzyme kinetics due to the chromophoric properties of the released 2-chloro-4-nitrophenol upon enzymatic hydrolysis. This allows for a continuous and direct spectrophotometric monitoring of enzyme activity. This guide focuses on 2-Chloro-4-nitrophenyl-α-D-maltoside and its related structures, which serve as substrates for enzymes involved in carbohydrate metabolism. Understanding the kinetics and specificity of these substrates is crucial for the development of diagnostic assays and the screening of potential therapeutic inhibitors.

Enzyme Kinetics Data

Quantitative kinetic parameters for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), a closely related and commonly used substrate, by α-amylase have been determined. While specific Km and Vmax values for this compound are not extensively reported in publicly available literature, the data for CNP-G3 provides a strong foundational understanding.

Table 1: Optimized Assay Conditions for α-Amylase with 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) [1]

| Parameter | Optimized Value |

| Substrate Concentration | 2.25 mmol/L |

| Chloride Concentration | 310 mmol/L |

| Calcium Concentration | 5.0 mmol/L |

| Buffer | 4-morpholinoethanesulphonic acid (MES) |

| Buffer Concentration | 50 mmol/L |

| pH | 6.28 |

| Temperature | 37 °C |

Note: This data is for the trisaccharide variant of the substrate, which is a common tool for α-amylase assays.

Substrate Specificity

2-Chloro-4-nitrophenyl-glycosides exhibit specificity towards different classes of glycosidases based on the anomeric linkage (α or β) and the glycan moiety.

-

α-Amylase: This enzyme typically hydrolyzes internal α-1,4-glucosidic bonds in polysaccharides. Chromogenic substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside are designed to be cleaved by α-amylase, releasing the chromophore.[1][2] The use of modified 2-chloro-4-nitrophenyl β-D-maltopentaosides has also been explored for human α-amylase, with hydrophobic modifications leading to smaller Km values.[3]

-

α-Glucosidase: Neutral α-glucosidase from human kidney and urine has been shown to hydrolyze 2-chloro-4-nitrophenyl-β-D-maltoside, indicating that while the glycan is maltose (an α-linked disaccharide of glucose), the linkage to the chromophore is critical for enzyme recognition.[4] This assay, however, requires an auxiliary β-glucosidase.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate kinetic analysis. Below are generalized protocols for α-amylase and α-glucosidase assays using a chromogenic substrate like this compound, adapted from established methods.

α-Amylase Activity Assay

This protocol is adapted from the optimized conditions for 2-chloro-4-nitrophenyl-α-D-maltotrioside.[1][5]

Materials:

-

2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) stock solution

-

Assay Buffer: 50 mM MES buffer, pH 6.1, containing 300 mM NaCl, 5 mM CaCl₂, and 450 mM KSCN[6]

-

α-Amylase enzyme solution

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Prepare the assay buffer and equilibrate to 37°C.

-

Prepare a working solution of the CNP-G3 substrate in the assay buffer to a final concentration of 2.25 mmol/L.

-

In a microplate well or cuvette, add a defined volume of the enzyme solution.

-

To initiate the reaction, add the pre-warmed substrate solution to the enzyme. The final volume should be standardized for all assays.

-

Immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 5-10 minutes) at 37°C.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol.

Neutral α-Glucosidase Activity Assay (Coupled Enzyme Assay)

This protocol is based on the methodology for using β-maltosides as substrates for neutral α-glucosidase.[4]

Materials:

-

2-Chloro-4-nitrophenyl-β-D-maltoside stock solution

-

Assay Buffer (e.g., phosphate buffer, pH 6.8)

-

Neutral α-glucosidase enzyme solution

-

Auxiliary β-glucosidase solution

-

Stop solution (e.g., sodium carbonate)

-

Spectrophotometer

Procedure:

-

Prepare the assay buffer and equilibrate to the desired temperature.

-

Prepare a working solution of the 2-Chloro-4-nitrophenyl-β-D-maltoside substrate in the assay buffer.

-

In a reaction tube, combine the assay buffer, the neutral α-glucosidase enzyme solution, and the auxiliary β-glucosidase.

-

Pre-incubate the mixture for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction for a fixed period.

-

Stop the reaction by adding a suitable stop solution which also elevates the pH to maximize the color of the released 2-chloro-4-nitrophenol.

-

Measure the absorbance of the resulting solution at the appropriate wavelength for the ionized chromophore.

-

A standard curve of 2-chloro-4-nitrophenol should be prepared to quantify the amount of product formed.

Visualizations

Enzymatic Hydrolysis Workflow

The following diagram illustrates the general workflow for an enzyme kinetic assay using a chromogenic substrate.

Caption: General workflow for a chromogenic enzyme assay.

Substrate Hydrolysis Pathway

This diagram illustrates the enzymatic cleavage of this compound.

Caption: Enzymatic cleavage of the chromogenic substrate.

Conclusion

This compound and its derivatives are effective chromogenic substrates for the kinetic analysis of α-amylases and, in coupled assays, α-glucosidases. While specific kinetic data for the maltoside derivative is not as prevalent as for the maltotrioside, the principles and protocols outlined in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully characterize the kinetic parameters of these substrates with a wider range of glycosidases to enhance their utility in diagnostics and drug discovery.

References

- 1. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of modified 2-chloro-4-nitrophenyl beta-maltopentaosides as useful substrates for assay of human alpha amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of beta-maltosides (p-nitrophenyl-beta-D-maltoside, 2-chloro-4- nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside) as substrates for the assay of neutral alpha-glucosidase from human kidney and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomaghreb.com [biomaghreb.com]

- 6. researchgate.net [researchgate.net]

Solubility and stability of 2-Chloro-4-nitrophenylmaltoside in aqueous buffers

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4-nitrophenylmaltoside in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CNP-Maltoside), a chromogenic substrate widely used in enzymatic assays. Understanding these properties is critical for the development of robust and reliable assays, as well as for the formulation and storage of this reagent. This document summarizes available data, provides detailed experimental protocols for characterization, and presents logical frameworks for understanding the factors that influence the solubility and stability of this compound.

Solubility of this compound

The solubility of CNP-Maltoside is a critical parameter for its application in aqueous buffer systems, directly impacting its performance as an enzyme substrate. Insufficient solubility can lead to inaccurate and non-reproducible results. The solubility is influenced by the solvent, buffer composition, pH, and temperature.

Quantitative Solubility Data

Quantitative solubility data for 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), a closely related and commonly used analog, is available in various solvents. This data provides a useful reference for CNP-Maltoside.

| Solvent/Buffer System | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| Ethanol | Slightly soluble |

| Phosphate Buffered Saline (PBS), pH 7.2 | 10 mg/mL |

| Water | Soluble |

| Acetate Buffer (e.g., 50 mM, pH 4.5) | Data not available |

| Citrate Buffer (e.g., 50 mM, pH 6.0) | Data not available |

Note: "Slightly soluble" is a qualitative description and indicates that the precise solubility has not been quantified in this solvent. The solubility in water is also not precisely quantified but is generally understood to be sufficient for most enzymatic assays.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound in a specific buffer is the shake-flask method.

Objective: To determine the saturation concentration of CNP-Maltoside in a given aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., phosphate, citrate, acetate) at desired pH values

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC with a UV detector or a spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of the desired aqueous buffers at specific pH values.

-

Addition of Excess Solute: Add an excess amount of CNP-Maltoside to a known volume of each buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase (for HPLC) or the corresponding buffer. Analyze the concentration of the dissolved CNP-Maltoside using a validated HPLC method or by measuring its absorbance at its λmax (around 291 nm) with a spectrophotometer.

-

Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Visualization of the Solubility Determination Workflow

Caption: Workflow for determining the solubility of CNP-Maltoside.

Stability of this compound in Aqueous Buffers

The stability of CNP-Maltoside in aqueous solutions is paramount for its use as a reliable substrate. Degradation, primarily through hydrolysis of the glycosidic bond, releases 2-chloro-4-nitrophenol, leading to an increase in background signal and a decrease in the effective substrate concentration. The rate of hydrolysis is significantly influenced by pH, temperature, and buffer composition.

Factors Influencing Stability

-

pH: The hydrolysis of nitrophenyl glycosides is known to be pH-dependent. The glycosidic linkage is susceptible to both acid- and base-catalyzed hydrolysis. A detailed study on the hydrolysis of 4-nitrophenyl β-D-glucoside, a similar compound, revealed different hydrolysis mechanisms dominating at different pH ranges. It is expected that CNP-Maltoside will exhibit its greatest stability in the neutral to slightly acidic pH range.

-

Temperature: As with most chemical reactions, the rate of hydrolysis of CNP-Maltoside increases with temperature. For long-term storage, frozen conditions (-20°C) are recommended to minimize degradation.

-

Buffer Composition: Certain buffer components can potentially catalyze the hydrolysis reaction. Therefore, the choice of buffer can impact the stability of the substrate solution.

Expected Degradation Profile

Based on studies of similar nitrophenyl glycosides, the degradation of CNP-Maltoside in aqueous buffers is expected to follow a predictable pattern concerning pH.

| pH Range | Expected Dominant Hydrolysis Mechanism | Expected Rate of Degradation |

| Acidic (pH < 4) | Specific acid-catalyzed hydrolysis | High |

| Neutral (pH 6-8) | Uncatalyzed (spontaneous) hydrolysis | Low |

| Basic (pH > 9) | Base-catalyzed hydrolysis | High |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of CNP-Maltoside under various stress conditions (pH, temperature) and to identify the primary degradation products.

Materials:

-

This compound

-

Aqueous buffers of different pH (e.g., 0.1 M HCl, phosphate buffers at pH 5, 7, and 9, 0.1 M NaOH)

-

Temperature-controlled incubators or water baths

-

HPLC with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of CNP-Maltoside in a suitable solvent (e.g., water or a buffer where it is most stable).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C).

-

Neutral Hydrolysis: Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.0) and incubate at a specific temperature (e.g., 60°C).

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: At each time point, neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact CNP-Maltoside from its degradation products, primarily 2-chloro-4-nitrophenol. A PDA detector is useful for peak purity analysis.

-

Data Analysis: Quantify the amount of remaining CNP-Maltoside and the formation of 2-chloro-4-nitrophenol over time. Calculate the degradation rate constants under each condition.

Visualization of the Stability Testing Workflow

An In-depth Technical Guide to 2-Chloro-4-nitrophenylmaltoside Derivatives for Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-chloro-4-nitrophenyl (CNP) maltoside derivatives as chromogenic substrates in enzyme assays, with a primary focus on α-amylase and α-glucosidase. These substrates have become invaluable tools in clinical diagnostics and drug discovery due to their sensitivity, specificity, and ease of use in automated systems.

Introduction to CNP-Maltoside Derivatives

2-Chloro-4-nitrophenylmaltoside derivatives are synthetic chromogenic substrates designed to mimic the natural substrates of glycosidase enzymes. The core structure consists of a maltooligosaccharide chain linked to a 2-chloro-4-nitrophenyl group. The principle of detection relies on the enzymatic cleavage of the glycosidic bond, which liberates the chromophore 2-chloro-4-nitrophenol (CNP). The release of CNP results in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.[1] The key advantages of using these derivatives include:

-

Direct Measurement: Many assays using CNP-derivatives do not require auxiliary enzymes, simplifying the experimental setup.[2]

-

High Sensitivity: The high molar extinction coefficient of 2-chloro-4-nitrophenol allows for the detection of low enzyme concentrations.

-

Rapid Kinetics: The color development is typically fast with linear kinetics, making it suitable for high-throughput screening and automated analyzers.[2]

-

Stability: These substrates are generally stable in their powdered form and for extended periods after reconstitution.[2]

Synthesis of 2-Chloro-4-nitrophenyl-β-D-maltoside

The synthesis of 2-chloro-4-nitrophenyl-β-D-maltoside can be achieved through the reaction of hepta-acetate-α-D-maltosyl bromide with 2-chloro-4-nitrophenol. This reaction is typically carried out in a two-phase system utilizing a phase transfer catalyst to facilitate the interaction between the reactants.[3]

Applications in Enzyme Assays

α-Amylase Assays

CNP-maltoside derivatives, particularly 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), are widely used for the determination of α-amylase activity in serum and urine for the diagnosis of pancreatic disorders.[1] Human pancreatic and salivary amylases can directly cleave this substrate.[2] The assay is based on the principle that α-amylase hydrolyzes CNP-G3 to release 2-chloro-4-nitrophenol (CNP), along with other products like 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[4]

α-Glucosidase Assays

2-chloro-4-nitrophenyl-β-D-maltoside has been successfully employed as a substrate for the assay of neutral α-glucosidase.[3][5] This assay, however, requires the use of a β-glucosidase as an auxiliary enzyme. The method has demonstrated higher sensitivity compared to assays using corresponding synthetic α-glucosides.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data for enzyme assays utilizing this compound derivatives.

Table 1: Optimized Reaction Conditions for α-Amylase Assay using CNP-G3

| Parameter | Value | Reference |

| Substrate | 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | |

| Substrate Concentration | 2.25 mmol/L | [4][6] |

| Buffer | 4-morpholinoethanesulphonic acid (MES) | [4][6] |

| Buffer Concentration | 50 mmol/L | [4][6] |

| pH | 6.0 - 6.28 | [4][6] |

| Temperature | 37°C | [6] |

| Activators | Chloride (310-350 mmol/L), Calcium (5.0-6.0 mmol/L) | [4][6] |

| Wavelength | 405 nm |

Table 2: Performance Characteristics of the α-Amylase CNP-G3 Assay

| Parameter | Value | Reference |

| Detection Limit | 2.9 U/L | [6] |

| Linearity Range | Up to 820 U/L (for 300s measurement) | [6] |

| Up to 1450 U/L (for 120s measurement) | [6] | |

| Imprecision (CV) | 3.2% at 46 U/L | [6] |

| Interfering Substances | Bilirubin (≤ 630 µmol/L), Hemoglobin (≤ 6 g/L), Triglycerides (≤ 30 mmol/L), Heparin (≤ 100 kU/L), Glucose (≤ 120 mmol/L) do not interfere. | [6] |

Table 3: Kinetic Parameters of Modified 2-chloro-4-nitrophenyl-β-maltopentaosides for Human α-Amylase

| Derivative Modification | Effect on Km | Reference |

| Hydrophobic modifications | Smaller Km values | [7] |

| 6-bromo-6-deoxy-α-D-glucopyranosyl | Rapidly hydrolyzed | [7] |

| 6-azido-6-deoxy-α-D-glucopyranosyl | Rapidly hydrolyzed | [7] |

| 6-O-(N-isopropyl)carbamoyl-α-D-glucopyranosyl | Rapidly hydrolyzed | [7] |

Experimental Protocols

Protocol for α-Amylase Activity Assay using CNP-G3

This protocol is adapted from optimized methods for routine analysis.[4][6]

Reagents:

-

Working Reagent:

-

50 mmol/L 4-morpholinoethanesulphonic acid (MES) buffer, pH 6.0

-

2.25 mmol/L 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)

-

350 mmol/L Sodium chloride

-

6 mmol/L Calcium acetate

-

900 mmol/L Potassium thiocyanate

-

0.95 g/L Sodium azide (as a preservative)

-

-

Sample: Serum or plasma.

Procedure:

-

Pre-warm the working reagent to 37°C.

-

Pipette 1.0 mL of the working reagent into a cuvette.

-

Add 25 µL of the sample to the cuvette.

-

Mix gently and start the timer.

-

Incubate the mixture at 37°C.

-

Measure the initial absorbance (A1) at 405 nm after a 1-minute incubation.

-

Continue to measure the absorbance at 1-minute intervals for the next 3 minutes (A2, A3, A4).

-

Calculate the average change in absorbance per minute (ΔA/min).

Calculation of α-Amylase Activity:

The activity of α-amylase is calculated using the following formula:

Activity (U/L) = (ΔA/min) * TV * 1000 / (ε * SV * P)

Where:

-

ΔA/min = The average change in absorbance per minute

-

TV = Total volume in the cuvette (mL)

-

ε = Molar extinction coefficient of 2-chloro-4-nitrophenol (12.9 L·mmol⁻¹·cm⁻¹)

-

SV = Sample volume (mL)

-

P = Path length of the cuvette (cm)

-

1000 = Conversion factor from mL to L

Protocol for Neutral α-Glucosidase Activity Assay

This assay utilizes 2-chloro-4-nitrophenyl-β-D-maltoside and requires an auxiliary enzyme.[3][5]

Reagents:

-

Substrate Solution: 2-chloro-4-nitrophenyl-β-D-maltoside in a suitable buffer (e.g., phosphate buffer).

-

Auxiliary Enzyme: β-glucosidase solution.

-

Sample: Human kidney or urine samples.

-

Stop Reagent: A solution to terminate the enzymatic reaction (e.g., a high pH buffer like sodium carbonate).

Procedure:

-

Pre-incubate the sample with the substrate solution at the optimal temperature and pH for neutral α-glucosidase.

-

Initiate the primary reaction by adding the sample to the substrate solution.

-

Allow the reaction to proceed for a defined period.

-

Add the β-glucosidase solution to cleave the 2-chloro-4-nitrophenyl group from any remaining substrate and intermediates.

-

Stop the reaction by adding the stop reagent.

-

Measure the absorbance of the liberated 2-chloro-4-nitrophenol at 405 nm.

Note: The exact concentrations and incubation times need to be optimized for the specific enzyme source and experimental conditions.

Mandatory Visualizations

Caption: General workflow for a chromogenic enzyme assay using CNP-maltoside derivatives.

Caption: Reaction mechanism for the α-amylase-catalyzed hydrolysis of CNP-G3.

References

- 1. biomaghreb.com [biomaghreb.com]

- 2. researchgate.net [researchgate.net]

- 3. [Synthesis of beta-maltosides, derivatives of p-nitrophenol, 2-chloro-4-nitrophenol, and 4-methylumbelliferone, and their use as substrates for determining alpha-glucosidase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chronolab.com [chronolab.com]

- 5. Use of beta-maltosides (p-nitrophenyl-beta-D-maltoside, 2-chloro-4- nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside) as substrates for the assay of neutral alpha-glucosidase from human kidney and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of modified 2-chloro-4-nitrophenyl beta-maltopentaosides as useful substrates for assay of human alpha amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrophotometric Properties of 2-Chloro-4-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of 2-chloro-4-nitrophenol, a compound of interest in various industrial and environmental contexts. This document details its ultraviolet-visible (UV-Vis) absorption characteristics, experimental protocols for its analysis, and insights into its biological degradation pathways.

Core Spectrophotometric Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Not Specified | approx. 320 | Data not available | NIST WebBook[1] |

| Aqueous | 420 | Data not available (used for calibration curve) | [2] |

Note: The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. A higher value indicates a stronger absorption. The data from the NIST WebBook is an approximation based on the graphical representation of the spectrum.[1] The absorbance at 420 nm in aqueous solution has been used for the creation of standard calibration curves for quantitative analysis.[2]

Experimental Protocols

The determination of the spectrophotometric properties of 2-chloro-4-nitrophenol can be achieved through standard UV-Vis spectrophotometry. Below is a generalized protocol that can be adapted for specific experimental needs.

Objective: To determine the λmax and molar absorptivity of 2-chloro-4-nitrophenol in a specific solvent.

Materials:

-

2-chloro-4-nitrophenol (analytical grade)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a known mass of 2-chloro-4-nitrophenol.

-

Dissolve the compound in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.01 mM).

-

-

Determination of λmax:

-

Use the most concentrated standard solution that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

-

Scan the solution across a relevant UV-Vis wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Measurement of Absorbance:

-

Set the spectrophotometer to the determined λmax.

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution, starting from the least concentrated.

-

-

Calculation of Molar Absorptivity:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in M), the slope of the resulting linear graph will be equal to the molar absorptivity multiplied by the path length.

-

Since the path length is typically 1 cm, the slope of the line is the molar absorptivity (ε).

-

Biodegradation Pathways of 2-Chloro-4-Nitrophenol

2-chloro-4-nitrophenol is a xenobiotic compound that can be degraded by various microorganisms. Understanding these degradation pathways is crucial for bioremediation strategies. Two primary bacterial degradation pathways have been identified: the hydroquinone pathway and the benzenetriol pathway.

Hydroquinone Pathway

In this pathway, 2-chloro-4-nitrophenol is initially converted to chlorohydroquinone, which is then dechlorinated to form hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved.

Benzenetriol Pathway

Alternatively, some bacteria degrade 2-chloro-4-nitrophenol via 1,2,4-benzenetriol. This pathway involves an initial monooxygenase-catalyzed reaction followed by ring cleavage. This pathway has been observed in Gram-negative bacteria like Cupriavidus sp.[3][4]

Experimental Workflow for Biodegradation Study

A typical workflow to investigate the microbial degradation of 2-chloro-4-nitrophenol is outlined below. This process involves isolating degrading microbes, identifying metabolites, and elucidating the degradation pathway.

References

- 1. Phenol, 2-chloro-4-nitro- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of 2-Chloro-4-nitrophenylmaltoside by Amylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate, 2-Chloro-4-nitrophenylmaltoside, and its derivatives by α-amylase. This guide covers the core principles of the reaction, detailed experimental protocols, and the interpretation of results, serving as a vital resource for researchers in enzyme kinetics, clinical diagnostics, and drug development.

Introduction to α-Amylase and Chromogenic Substrates

α-Amylase (EC 3.2.1.1) is a key enzyme in carbohydrate metabolism that catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and related polysaccharides. The measurement of α-amylase activity is crucial in various fields, including the diagnosis of pancreatic disorders. Chromogenic substrates, such as 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), have been developed to provide a simple and direct colorimetric assay for α-amylase activity. Upon enzymatic cleavage, these substrates release a colored compound, 2-chloro-4-nitrophenol (CNP), which can be quantified spectrophotometrically.

The Hydrolysis Reaction

Human pancreatic and salivary α-amylases directly hydrolyze 2-Chloro-4-nitrophenyl-α-D-maltotrioside without the need for auxiliary enzymes. The enzyme cleaves the α-1,4-glycosidic linkage, releasing the chromogenic aglycone, 2-chloro-4-nitrophenol.

The overall reaction for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by α-amylase can be summarized as follows:

5 CNP-G3 + α-Amylase → 3 CNP + 2 CNP-G2 + 2 Maltotriose + 2 Glucose[1]

The primary monitored product is 2-chloro-4-nitrophenol (CNP), which exhibits a distinct yellow color and can be measured by the increase in absorbance at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.

dot

References

An In-depth Technical Guide to the Chemical Synthesis of Chromogenic Amylase Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the chemical synthesis of chromogenic substrates for α-amylase. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis pathways, experimental protocols, and kinetic properties of these essential tools for amylase research and diagnostics.

Introduction to Chromogenic Amylase Substrates

Chromogenic substrates are invaluable for the simple and continuous monitoring of α-amylase activity. These molecules are synthetic oligosaccharides chemically linked to a chromophore. Enzymatic cleavage by α-amylase releases the chromophore, leading to a measurable color change. The rate of color formation is directly proportional to the amylase activity. The most common chromophores employed are p-nitrophenol (PNP) and 2-chloro-p-nitrophenol (CNP), which absorb light at approximately 405 nm upon their release.

A key innovation in this field is the development of "blocked" substrates. In these molecules, the non-reducing end of the oligosaccharide is chemically modified to prevent cleavage by exo-enzymes like glucosidases. This ensures that the color release is specific to the endo-acting α-amylase.

General Synthesis Strategies

The synthesis of chromogenic amylase substrates typically involves a multi-step process that can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis

The chemical synthesis of these substrates is a complex process that requires careful control of reaction conditions and the use of protecting groups to achieve the desired regioselectivity. The general workflow involves:

-

Protection of Oligosaccharides: The hydroxyl groups of the starting maltooligosaccharide (e.g., maltotriose, maltoheptaose) are protected to prevent unwanted side reactions. This is often achieved through peracetylation.

-

Introduction of the Chromophore: The protected oligosaccharide is then glycosylated with the chromogenic aglycone (e.g., p-nitrophenol or 2-chloro-4-nitrophenol).

-

Blocking of the Non-reducing End: A blocking group, such as an ethylidene or benzylidene group, is introduced to the terminal glucose residue.

-

Deprotection: The protecting groups on the hydroxyls are removed to yield the final chromogenic substrate.

Enzymatic Synthesis

Enzymatic methods, particularly transglycosylation reactions, offer an alternative and often more regioselective approach to synthesizing these substrates.[1][2] In this method, a glycosyl donor (e.g., a maltooligosaccharide) is transferred to a chromogenic acceptor (e.g., p-nitrophenyl-α-D-glucoside) by a transglycosylating enzyme.[1][2] This approach can simplify the synthesis by reducing the need for extensive protection and deprotection steps.[1][2]

Key Chromogenic Substrates and Their Properties

Several chromogenic substrates have been developed, each with specific characteristics. The choice of substrate often depends on the specific application, such as the type of amylase being studied and the desired assay sensitivity.

| Substrate Name | Abbreviation | Chromophore | Oligosaccharide Chain Length | Key Features |

| 2-Chloro-4-nitrophenyl-α-D-maltotrioside | CNP-G3 | 2-Chloro-4-nitrophenol | 3 | Direct substrate, does not require coupling enzymes.[3] |

| Ethylidene-p-nitrophenyl-maltoheptaoside | Et-PNP-G7 | p-Nitrophenol | 7 | Blocked substrate, requires a coupling enzyme (α-glucosidase).[4][5] |

| Benzylidene-p-nitrophenyl-maltoheptaoside | BPNPG7 | p-Nitrophenol | 7 | Blocked substrate, requires coupling enzymes (α-glucosidase and glucoamylase). |

Experimental Protocols

General Considerations

-

All reagents should be of high purity.

-

Anhydrous conditions are crucial for many of the chemical synthesis steps.

-

Purification of intermediates and the final product is critical and is often achieved using column chromatography, including High-Performance Liquid Chromatography (HPLC).

Example Protocol: Synthesis of 2,4-dinitrophenyl α-maltoside (A model for chromogenic substrate synthesis)

This protocol is based on the chemical synthesis of a dinitrophenyl-based substrate, which follows a similar principle to the synthesis of other chromogenic substrates.

Step 1: Peracetylation of Maltose

-

Suspend anhydrous sodium acetate in acetic anhydride.

-

Add maltose to the mixture and heat under reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain per-O-acetylated maltose.

Step 2: Glycosylation with 2,4-Dinitrofluorobenzene

-

Dissolve the per-O-acetylated maltose in an anhydrous solvent such as dimethylformamide (DMF).

-

Add 2,4-dinitrofluorobenzene and a base (e.g., potassium carbonate).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product.

-

Purify the product by column chromatography.

Step 3: Deacetylation

-

Dissolve the protected dinitrophenyl maltoside in a solution of HCl in methanol.

-

Stir the reaction at room temperature.

-

Neutralize the reaction with a base and concentrate the mixture.

-

Purify the final product, 2,4-dinitrophenyl α-maltoside, by column chromatography.

Enzymatic Assay Protocol using a Blocked Substrate

This protocol describes a typical α-amylase assay using a blocked p-nitrophenyl-based substrate.[1][6]

Reagents:

-

Blocked chromogenic substrate solution (e.g., Ethylidene-p-nitrophenyl-maltoheptaoside)

-

Coupling enzyme solution (e.g., α-glucosidase)

-

Buffer solution (e.g., HEPES or phosphate buffer at optimal pH for the amylase)

-

Stopping reagent (e.g., sodium carbonate or Tris buffer to stop the reaction and develop the color)

-

α-amylase sample

Procedure:

-

Pre-incubate the substrate solution and the coupling enzyme solution at the desired assay temperature (e.g., 37°C).

-

Add the α-amylase sample to the pre-warmed substrate/enzyme mixture to initiate the reaction.

-

Incubate for a defined period.

-

Stop the reaction by adding the stopping reagent.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer.

-

Calculate the α-amylase activity based on the rate of absorbance change.

Data Presentation: Quantitative Analysis

The performance of different chromogenic substrates can be compared based on their kinetic parameters when used with a specific α-amylase.

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |

| Starch | Bacillus megaterium RAS103 | 0.878 mg/ml | 81.30 U/ml | 6.0 |

| Carboxymethylamylose | Human Pancreatic α-Amylase | Varies with substitution | - | - |

| Carboxymethylamylose | Human Salivary α-Amylase | Varies with substitution | - | - |

Note: The kinetic parameters can vary significantly depending on the specific assay conditions (temperature, pH, buffer composition) and the purity of the enzyme and substrate.

Visualization of Pathways and Workflows

Chemical Synthesis Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics of human pancreatic and salivary alpha-amylases with carboxymethylamyloses as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromogenic, ≥95% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 4. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterisation of novel chromogenic substrates for human pancreatic alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-nitrophenylmaltoside CAS number and molecular weight

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl Glycosides for Amylase Research

This technical guide provides a comprehensive overview of 2-Chloro-4-nitrophenylmaltoside and its more commonly utilized analogue, 2-Chloro-4-nitrophenyl-α-D-maltotrioside. It is designed for researchers, scientists, and drug development professionals who are engaged in enzyme activity studies, particularly focusing on α-amylase. This document details the chemical properties, applications, and experimental protocols associated with these chromogenic substrates.

Introduction

2-Chloro-4-nitrophenyl (CNP) glycosides are valuable tools in biochemistry, primarily serving as chromogenic substrates for glycoside hydrolase enzymes. The presence of the 2-chloro-4-nitrophenoxy group allows for the direct spectrophotometric measurement of enzyme activity. When the glycosidic bond is cleaved by an enzyme such as α-amylase, the released 2-chloro-4-nitrophenol (CNP) is yellow and can be quantified by measuring its absorbance at 405 nm. This guide will cover the properties of both the maltoside and maltotrioside derivatives.

Physicochemical Properties

A clear distinction must be made between the maltoside and maltotrioside forms of this compound. The maltoside is a disaccharide, while the maltotrioside is a trisaccharide. The latter is more frequently employed in clinical and research settings for α-amylase assays.

This compound (Disaccharide)

This compound consists of a 2-chloro-4-nitrophenyl group attached to a maltose unit. Information on its specific applications is limited in the scientific literature compared to its maltotrioside counterpart.

| Property | Value | Reference |

| PubChem CID | 132545 | [1] |

| CAS Number | 143206-27-3 | [2] |

| Molecular Formula | C₁₈H₂₄ClNO₁₃ | [1] |

| Molecular Weight | 497.83 g/mol | [2] |

2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) (Trisaccharide)

CNP-G3 is a well-established chromogenic substrate for the direct measurement of α-amylase activity.[3] Its use in clinical diagnostics and research is widespread due to the simplicity and sensitivity of the resulting assay, which does not require coupling with auxiliary enzymes.[3][4]

| Property | Value | Reference |

| Synonyms | CNP-G3, 2-chloro-4-nitrophenyl O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside | [5] |

| CAS Number | 118291-90-0 | [5] |

| Molecular Formula | C₂₄H₃₄ClNO₁₈ | [5] |

| Molecular Weight | 659.98 g/mol | [5] |

| Appearance | Powder or crystals | [5] |

| Storage Temperature | -20°C | [5] |

Application in α-Amylase Activity Assays

The primary application of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) is in the quantitative determination of α-amylase activity in biological samples such as serum, plasma, and urine.[6] The assay is based on the enzymatic hydrolysis of CNP-G3 by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm.[7] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[7] This direct assay method is noted for its precision, low background absorbance, and the absence of a lag phase.[3]

Enzymatic Reaction Pathway

The hydrolysis of CNP-G3 by α-amylase is a direct, one-step enzymatic reaction. The enzyme cleaves the glycosidic bond, resulting in the release of the chromophore and smaller sugar units.

References

- 1. This compound | C18H24ClNO13 | CID 132545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 143206-27-3,this compound | lookchem [lookchem.com]

- 3. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromogenic, ≥95% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. bioactiva.com [bioactiva.com]

Methodological & Application

Application Notes and Protocols: Kinetic Assay for α-Amylase Using 2-Chloro-4-nitrophenyl-α-D-maltotrioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a crucial enzyme in carbohydrate metabolism, responsible for the hydrolysis of α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen. The measurement of α-amylase activity is vital in various fields, including clinical diagnostics for conditions like pancreatitis, and in the food and pharmaceutical industries for quality control and drug development.[1] This document provides a detailed protocol for a kinetic assay of α-amylase using the chromogenic substrate 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). This substrate is directly cleaved by α-amylase, releasing 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm.[1][2] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2] This method is favored for its simplicity, high sensitivity, and suitability for high-throughput screening.

Principle of the Assay

The kinetic assay is based on the enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) by α-amylase. The reaction yields 2-chloro-4-nitrophenol (CNP) and other smaller saccharides. The released CNP has a distinct yellow color and its concentration can be quantified by measuring the increase in absorbance at 405 nm over time. The rate of this absorbance change is directly proportional to the α-amylase activity under the specified assay conditions.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the α-amylase kinetic assay using CNPG3. This data is essential for experimental design, data interpretation, and comparison of results.

| Parameter | Value | Enzyme Source | Substrate | Notes |

| Kinetic Parameters | ||||

| Michaelis Constant (Km) | Not explicitly found in searched literature | Human Pancreatic/Salivary α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | The precise Km and Vmax values for human α-amylase with CNPG3 are not readily available in the reviewed literature. Researchers may need to determine these constants empirically for their specific assay conditions. |

| Maximum Velocity (Vmax) | Not explicitly found in searched literature | Human Pancreatic/Salivary α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | |

| Inhibitor Data | ||||

| Acarbose (IC50) | 3.72 µg/mL | Porcine Pancreatic α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | Acarbose is a well-characterized α-amylase inhibitor and can be used as a positive control in inhibitor screening assays. The IC50 value can vary depending on the specific assay conditions.[3] |

| Assay Conditions | ||||

| Wavelength (λ) | 405 nm | - | - | Optimal wavelength for measuring the absorbance of the released 2-chloro-4-nitrophenol. |

| Temperature | 37°C | - | - | Standard temperature for enzymatic assays to mimic physiological conditions. |

| pH | 6.0 - 6.9 | - | - | The optimal pH for α-amylase activity can vary slightly depending on the enzyme source and buffer composition. |

| Linearity Range | Up to 2000 U/L | Human α-Amylase | 2-Chloro-4-nitrophenyl-α-D-maltotrioside | The assay is linear over a wide range of enzyme concentrations. Samples with higher activity should be diluted. |

Experimental Protocols

Materials and Reagents

-

α-Amylase (e.g., human pancreatic or salivary α-amylase)

-

2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)

-

MES (2-(N-morpholino)ethanesulfonic acid) buffer or Sodium Phosphate buffer

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl₂)

-

Potassium Thiocyanate (KSCN) (optional, can enhance reaction rate)

-

α-Amylase inhibitors (e.g., Acarbose) for control experiments

-

96-well microplates (clear, flat-bottom)

-

Microplate reader capable of kinetic measurements at 405 nm and temperature control at 37°C

-

Pipettes and tips

-

Reagent reservoirs

-

Ultrapure water

Reagent Preparation

-

Assay Buffer (50 mM MES, 300 mM NaCl, 5 mM CaCl₂, pH 6.2) :

-

Dissolve the appropriate amount of MES, NaCl, and CaCl₂ in ultrapure water.

-

Adjust the pH to 6.2 with 1 M NaOH or 1 M HCl.

-

Bring the final volume to the desired amount with ultrapure water.

-

Filter the buffer through a 0.22 µm filter. Store at 4°C.

-

-

CNPG3 Substrate Solution (2.25 mM) :

-

Dissolve the required amount of CNPG3 in the Assay Buffer.

-

Protect the solution from light. Prepare fresh or store in aliquots at -20°C for short-term storage.

-

-

α-Amylase Enzyme Solution :

-

Prepare a stock solution of α-amylase in Assay Buffer.

-

On the day of the experiment, prepare serial dilutions of the enzyme in Assay Buffer to the desired concentrations.

-

-

Inhibitor Stock Solution (e.g., 1 mg/mL Acarbose) :

-

Dissolve the inhibitor in an appropriate solvent (e.g., ultrapure water or DMSO).

-

Prepare serial dilutions of the inhibitor in the Assay Buffer.

-

Assay Procedure

-

Plate Setup :

-

Design the plate layout to include blanks (no enzyme), controls (no inhibitor), positive controls (with a known inhibitor), and test samples with varying concentrations of the test compound.

-

-

Reaction Mixture Preparation :

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the appropriate inhibitor dilution or vehicle (for controls) to the respective wells.

-

Add 25 µL of the α-amylase enzyme solution to all wells except the blank wells (add 25 µL of Assay Buffer to the blank wells instead).

-

-

Pre-incubation :

-

Mix the contents of the wells by gentle shaking.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction :

-

Add 100 µL of the pre-warmed CNPG3 Substrate Solution to all wells to start the reaction.

-

-

Kinetic Measurement :

-

Immediately place the microplate in the microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the kinetic assay protocol for α-amylase using CNPG3.

Caption: Experimental workflow for the α-amylase kinetic assay.

Reaction Principle

This diagram illustrates the enzymatic reaction principle of the α-amylase assay with CNPG3.

Caption: Principle of the chromogenic α-amylase assay.

References

- 1. biolabo.fr [biolabo.fr]

- 2. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Endpoint α-Amylase Assay Using 2-Chloro-4-nitrophenylmaltoside (CNPG3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a key enzyme in the digestion of carbohydrates, catalyzing the hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and other related polysaccharides. The measurement of α-amylase activity is a critical diagnostic tool, primarily for acute pancreatitis, but also for other disorders involving the pancreas and salivary glands.[1][2][3] This document provides a detailed protocol for the quantitative determination of α-amylase activity using the chromogenic substrate, 2-Chloro-4-nitrophenylmaltoside (CNPG3). This endpoint assay offers a simple, rapid, and reliable method suitable for routine analysis in a laboratory setting.[4]

Principle of the Method

The endpoint α-amylase assay with CNPG3 is based on the enzymatic hydrolysis of the substrate by α-amylase. α-Amylase cleaves the CNPG3 molecule, releasing 2-chloro-4-nitrophenol (CNP) and other smaller oligosaccharides.[1][3][5][6] The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at a wavelength of 405 nm.[1][5][7]

The enzymatic reaction is as follows:

α-Amylase CNPG3 + H₂O → 2-Chloro-4-nitrophenol + Maltotriose + Glucose + 2-chloro-4-nitrophenyl-α-D-maltoside[1][3][6]

Reagents and Materials

Reagent Composition

The specific concentrations of components may vary slightly between commercial kits, but a typical reagent formulation includes:

| Component | Concentration | Purpose |

| This compound (CNPG3) | 2.25 - 2.27 mmol/L | Substrate for α-amylase |

| MES Buffer (pH 6.0 - 6.28) | 50 - 100 mmol/L | Maintains optimal pH for the reaction |

| Sodium Chloride | 300 - 350 mmol/L | Activator of α-amylase |

| Calcium Acetate/Chloride | 5.0 - 10 mmol/L | Essential cofactor for α-amylase activity |

| Potassium Thiocyanate | 750 - 900 mmol/L | Stabilizer and aids in color development |

| Sodium Azide | < 0.1% | Preservative |

Note: Always refer to the manufacturer's instructions for the specific reagent composition.

Materials Required but Not Provided

-

Spectrophotometer or plate reader capable of measuring absorbance at 405 nm[6][8]

-

Micropipettes and tips

-

Cuvettes or microplates[8]

-

Test tubes and rack[8]

-

Timer[8]

-

0.9% NaCl solution for sample dilution[5]

-

Calibrators and Controls

Experimental Protocol

Reagent Preparation

The reagent is typically provided as a ready-to-use liquid.[9][10] Gently invert the reagent bottle before use to ensure homogeneity.[5]

Sample Handling

-

Specimen Types: Serum, heparinized or EDTA plasma, and urine can be used.[1][5][9] Avoid using anticoagulants such as citrate, oxalate, and fluoride as they may inhibit α-amylase activity by binding calcium.[2][9]

-

Storage: Serum and plasma are stable for up to 7 days at 2-8°C and for several months at -20°C.[1][9] Urine samples should be analyzed within 2 hours of collection or the pH adjusted to the alkaline range for storage at 4°C.[9]

Assay Procedure (Manual Method)

-

Set the spectrophotometer wavelength to 405 nm and the temperature to 37°C.[5][9]

-

Pipette 1.0 mL of the α-amylase reagent into a cuvette and pre-incubate at 37°C for 5 minutes.[8]

-

Add 20-25 µL of the sample (serum, plasma, or diluted urine) to the cuvette.[5][9]

-

Mix gently and start the timer.[5]

-

Incubate the reaction mixture at 37°C.

-

Measure the absorbance at 1 minute and then at regular intervals (e.g., every minute) for the next 2-3 minutes.[1][5]

-

Calculate the mean change in absorbance per minute (ΔOD/min).

Note: For automated analyzers, refer to the specific instrument application notes provided by the reagent manufacturer.

Calculation of α-Amylase Activity

The α-amylase activity is calculated using the following formula:

α-Amylase Activity (U/L) = ΔOD/min x Factor

The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol under the specific assay conditions. This factor is typically provided by the reagent manufacturer and may vary.[8]

Performance Characteristics

The following table summarizes the typical performance characteristics of the endpoint α-amylase assay with CNPG3.

| Parameter | Typical Value |

| Linearity | Up to 1000 - 2000 U/L[1][7] |

| Sensitivity (Lower Detection Limit) | 2.9 - 12 U/L[1][11] |

| Precision (Within-run CV) | < 2% - 3.2%[4][7][11] |

| Precision (Between-run CV) | < 3%[4] |

| Interfering Substances | |

| Hemoglobin | No significant interference up to 5 g/L[5][11] |

| Bilirubin | No significant interference up to 600 µmol/L or 30 mg/dL[5][11] |

| Lipemia (Triglycerides) | No significant interference up to 5 g/L[5][11] |

Signaling Pathway and Experimental Workflow

Enzymatic Reaction of α-Amylase with CNPG3

Caption: Enzymatic hydrolysis of CNPG3 by α-amylase.

Experimental Workflow for α-Amylase Assay

Caption: Step-by-step workflow for the endpoint α-amylase assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no activity | Inactive enzyme in the sample | Use fresh samples. Ensure proper storage conditions. |

| Incorrect reagent storage or expired reagent | Check reagent expiration date and storage conditions. | |

| Presence of inhibitors (e.g., citrate, oxalate) | Use appropriate sample types (serum, heparinized plasma). | |

| High background absorbance | Reagent contamination or degradation | Use a new vial of reagent. Check for turbidity. |

| Lipemic or hemolyzed sample | Centrifuge lipemic samples. Avoid using hemolyzed samples. | |

| Non-linear reaction rate | Substrate depletion (very high enzyme activity) | Dilute the sample with 0.9% NaCl and re-assay. Multiply the result by the dilution factor. |

| Incorrect temperature | Ensure the spectrophotometer and reagents are at the correct temperature (37°C). |

References

- 1. sclavodiagnostics.com [sclavodiagnostics.com]

- 2. biolabo.fr [biolabo.fr]

- 3. en.denis.uz [en.denis.uz]

- 4. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioactiva.com [bioactiva.com]

- 6. chronolab.com [chronolab.com]

- 7. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]

- 8. corelabsupplies.com [corelabsupplies.com]

- 9. biolinediagnostics.com [biolinediagnostics.com]

- 10. precisionbiomed.in [precisionbiomed.in]

- 11. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Serum α-Amylase Measurement with CNP-G3

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Method

α-Amylase is a key enzyme primarily produced by the pancreas and salivary glands that aids in the digestion of carbohydrates.[1] The measurement of its activity in serum is a critical diagnostic tool, most commonly for acute pancreatitis, where levels can rise significantly within 2 to 12 hours of onset.[2][3] Elevated levels may also be associated with other conditions such as perforated peptic ulcers, salivary gland diseases, and renal failure.[2][4]

The 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) assay is a direct, kinetic colorimetric method for the quantitative determination of α-amylase activity.[4][5] The principle of this method is based on the hydrolysis of the chromogenic substrate, CNP-G3, by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[2][4][5]

Caption: Enzymatic reaction principle of the CNP-G3 assay.

Materials and Reagents

Equipment

-

Spectrophotometer or clinical chemistry analyzer capable of reading at 405 nm with a temperature-controlled cuvette (37°C).[4][6]

-

Refrigerated centrifuge.

-

Calibrated pipettes.

-

Vortex mixer.

-

Test tubes and racks.

-

Heating block or water bath (37°C).[6]

Reagents